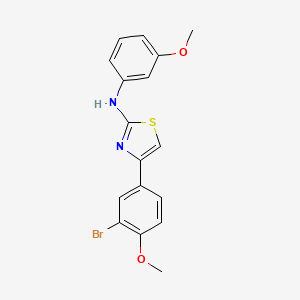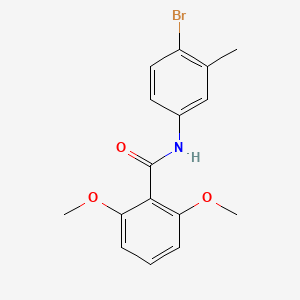![molecular formula C15H14N2O6S B5973184 METHYL 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE](/img/structure/B5973184.png)
METHYL 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diazinane ring, a sulfanylidene group, and a methoxyphenoxy moiety, making it an interesting subject for research and application.
Mécanisme D'action
Target of Action
The primary target of this compound is the MDM2-p53 and MDMX-p53 protein-protein interactions . These proteins play a crucial role in the regulation of the cell cycle and apoptosis, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by inhibiting the MDM2-p53 and MDMX-p53 protein-protein interactions . This inhibition disrupts the normal function of these proteins, leading to changes in cell cycle regulation and apoptosis .
Biochemical Pathways
The affected pathways primarily involve the regulation of the cell cycle and apoptosis. The inhibition of MDM2-p53 and MDMX-p53 interactions can lead to the activation of p53, a protein that plays a key role in these pathways . This can result in the arrest of the cell cycle and the initiation of apoptosis, particularly in cancer cells where these pathways are often dysregulated .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth and proliferation. By inhibiting the MDM2-p53 and MDMX-p53 interactions, the compound can induce cell cycle arrest and apoptosis in cancer cells . This can lead to a reduction in tumor growth and potentially contribute to the effectiveness of cancer treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE typically involves multiple steps. One common route starts with the preparation of the diazinane ring, followed by the introduction of the sulfanylidene group. The methoxyphenoxy moiety is then attached through a series of substitution reactions. Reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
METHYL 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-4-pyridinecarbohydrazide
- 3-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-3-(2-oxo-1-benzopyran-3-yl)-1-pyrazolyl]propanoic acid
Uniqueness
METHYL 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenoxy moiety, in particular, enhances its solubility and interaction with biological targets .
Propriétés
IUPAC Name |
methyl 2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-21-11-6-8(3-4-10(11)23-7-12(18)22-2)5-9-13(19)16-15(24)17-14(9)20/h3-6H,7H2,1-2H3,(H2,16,17,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGAJSMBPUDORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5973101.png)

![methyl 4-[5-({3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5973113.png)
![2-AMINO-4-(3-CHLOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B5973116.png)
![1-[(4-chlorophenyl)methyl]-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]triazole-4-carboxamide](/img/structure/B5973123.png)
![4-(2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5973131.png)
![METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B5973139.png)
![2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5973147.png)


![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B5973178.png)

![N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5973200.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5973207.png)
